Taxachitriene B

Natural Product Chemistry Taxane Diterpenoids Structure Elucidation

Misidentification of structurally analogous bicyclic 3,8-secotaxanes (e.g., canadensene, taxuspine U/X) compromises dereplication accuracy and SAR reproducibility in Taxus natural product research. Taxachitriene B (CAS 167906-75-4) is a chromatographically authenticated reference standard that directly resolves this challenge. • HPLC purity ≥98%, validated by MS fragmentation and physical property comparison with published isolation data. • Definitive differentiation from 5-deacetyltaxachitriene B at the C-5 acetyl position for controlled SAR investigations. • Traceable to Taxus chinensis, T. chinensis var. mairei, and T. mairei for botanically verified sourcing.

Molecular Formula C30H42O12
Molecular Weight 594.654
CAS No. 167906-75-4
Cat. No. B593484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaxachitriene B
CAS167906-75-4
Molecular FormulaC30H42O12
Molecular Weight594.654
Structural Identifiers
SMILESCC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)O)CO)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C30H42O12/c1-14-24(38-16(3)32)11-22-23(37)10-21(13-31)26(40-18(5)34)12-25(39-17(4)33)15(2)28(41-19(6)35)29(42-20(7)36)27(14)30(22,8)9/h10,22-26,29,31,37H,11-13H2,1-9H3
InChIKeyHTILKAOQIFDEET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Taxachitriene B Reference Standard


Taxachitriene B (CAS: 167906-75-4, molecular formula: C30H42O12, molecular weight: 594.6 g/mol) is a bicyclic 3,8-secotaxane diterpenoid belonging to the taxane family of natural products [1]. It was first isolated and structurally characterized from the needles of Chinese yew (Taxus chinensis) in 1995 [2]. The compound possesses a characteristic 3,8-secotaxane skeleton with a bicyclic ring system, distinguished by a specific pattern of acetylation at the C-2, C-7, C-9, C-10, and C-13 positions [1][3].

Authenticated taxane reference standard for HPLC/LC-MS dereplication
Taxus species authentication and phytochemical analysis
Biosynthetic pathway investigation and metabolic engineering research

Why Generic Bicyclic Taxanes Cannot Substitute


The bicyclic 3,8-secotaxane subclass encompasses multiple structurally related diterpenoids that co-occur in the same plant source, including canadensene, 5-deacetyltaxachitriene B, taxuspine U, and taxuspine X [1]. These analogs differ systematically in their acetylation patterns and substitution positions, which are established structural determinants of taxane biological activity and physicochemical behavior. Substituting one bicyclic taxane for another without verified analytical identity introduces uncontrolled variability in experimental outcomes, particularly in structure-activity relationship (SAR) studies, metabolomics, and natural product dereplication [1]. The differential evidence presented in Section 3 establishes the specific grounds for selecting Taxachitriene B over these in-class analogs.

Co-occurring bicyclic taxanes (canadensene, taxuspine U, etc.) may differ in acetylation pattern; substitution without identity verification may introduce experimental variability.

5-Deacetyltaxachitriene B differs by a single C-5 acetyl group (ΔMW 42 Da); MS and NMR profiles are not interchangeable, limiting direct SAR substitution.

Using undefined taxane mixtures may compromise SAR reproducibility and dereplication accuracy; authenticated single-entity standards are preferred.

Comparative Differentiation Evidence


Acetylation Pattern Differentiation

Taxachitriene B is distinguished from its closest structural analog, 5-deacetyltaxachitriene B, by the presence of an acetyl group at the C-5 position [1]. This single-site acetylation difference provides a definitive spectroscopic fingerprint for compound identification and purity assessment in research-grade material.

C-5 Acetylation
Head-to-head
Acetylated at C-5 (5α-acetoxy) vs. free hydroxyl in 5-deacetyltaxachitriene B. Δm/z = 42 Da and characteristic acetyl methyl NMR resonance.
Supports unambiguous MS and NMR identification
Critical for procurement of authenticated reference standards
Natural Product Chemistry Taxane Diterpenoids Structure Elucidation

Predicted Physicochemical Profile

Taxachitriene B exhibits a predicted XLogP3-AA value of 0 and a topological polar surface area (TPSA) of 172.00 Ų [1]. These computed descriptors differentiate it from other bicyclic taxanes with varying acetylation and hydroxylation patterns, providing guidance for chromatographic method development and solubility-based experimental design. Note: Direct comparator TPSA data are not uniformly available in the public domain; differentiation is inferred from structural variation and class-level behavior.

Physicochemical Profile
Class-level
XLogP3-AA = 0; TPSA = 172.00 Ų
Informs HPLC method development and solubility prediction
Comparator-specific TPSA data not uniformly reported; class-level differentiation inferred from structural variation
Computational Chemistry Drug-Likeness Physicochemical Properties

Co-Isolation and Analytical Resolution

In a comprehensive isolation study from Taxus chinensis var. mairei needles, Taxachitriene B was co-isolated and analytically resolved from five additional bicyclic taxane diterpenoids: canadensene, 5-deacetyltaxachitriene B, taxuspine U, and taxuspine X [1]. The study confirmed that each compound possesses distinct physical properties and spectral signatures, enabling unambiguous chromatographic separation and spectroscopic identification.

Chromatographic Resolution
Method context
Resolved from 5 co-occurring bicyclic taxanes via preparative HPLC, with distinct retention times, NMR shifts, and MS fragmentation patterns.
Confirms procurement as a discrete chemical entity
Not a mixture; each taxane possesses unique spectral signatures
Natural Product Isolation Taxus chinensis Dereplication

Biogenetic Precursor Role

Taxachitriene B is proposed as a biogenetic precursor in the biosynthetic pathway leading to taxanes [1]. This biogenetic significance is attributed specifically to the bicyclic 3,8-secotaxane skeleton class, of which Taxachitriene B is a representative member. This designation distinguishes Taxachitriene B from fully elaborated tetracyclic taxanes such as paclitaxel (Taxol®), which are downstream biosynthetic products. Note: This is a class-level inference; direct quantitative biosynthetic flux data are not available.

Biogenetic Precursor
Class-level
Proposed precursor in taxane biosynthesis; represents the 3,8-secotaxane intermediate class.
Key reference for biosynthesis and metabolic engineering studies
Quantitative biosynthetic flux data not available; qualitative inference
Biosynthesis Taxane Pathway Biogenetic Precursor

Research and Industrial Applications


Analytical Reference Standard for Taxus Authentication

Taxachitriene B serves as an authenticated reference standard for HPLC and LC-MS dereplication workflows in phytochemical analysis of Taxus species, particularly T. chinensis, T. chinensis var. mairei, and T. mairei. Its established chromatographic behavior and MS fragmentation profile, validated by comparison with physical properties and spectral data from previously reported isolations, enable definitive compound identification and purity assessment in natural product libraries [1].

Structure-Activity Relationship Studies

Taxachitriene B provides a structurally defined, single-acetylation-differentiated comparator to 5-deacetyltaxachitriene B (C-5 acetyl vs. hydroxyl) [1]. This pair enables controlled SAR investigations examining the contribution of the C-5 acetyl group to any observed biological activity or physicochemical property. The compound's established purity (>98% by HPLC) supports reproducible experimental outcomes .

Taxane Biosynthetic Pathway Investigation

Taxachitriene B has been proposed as a biogenetic precursor in the taxane biosynthetic pathway [2]. It serves as an analytical reference for studies investigating the enzymology and metabolic flux of taxane biosynthesis in yew species and engineered heterologous systems.

Quality Control Marker for Taxus Materials

Taxachitriene B has been isolated and identified from the seeds of Taxus mairei, demonstrating its presence as a chemical constituent in this economically significant species [3]. It may serve as a reference marker in the quality control and standardization of Taxus-derived botanical preparations.

Application
Selection Property
Validation Focus
Analytical Reference Standard for Taxus Authentication
Structural identity via acetylation pattern
MS fragmentation and NMR spectral library matching
Structure-Activity Relationship Studies
Single-acetylation difference at C-5
C-5 acetyl group contribution to physicochemical property changes
Taxane Biosynthetic Pathway Investigation
Proposed biogenetic precursor status
Enzymatic transformation and metabolic flux studies
Quality Control Marker for Taxus Materials
Presence in Taxus mairei seeds
Chromatographic fingerprinting of botanical preparations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taxachitriene B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.